XLogP3-AA Lipophilicity of 3.5 Positions This Compound in the Optimal Oral Absorption Window Relative to More Polar Analogs
The target compound has a computed XLogP3-AA value of 3.5, which falls within the optimal lipophilicity range (1–5) recommended for oral drug candidates [1]. In contrast, 4-fluorophenoxyacetylthiosemicarbazide analogs with more polar 4-substituents (e.g., AB2 with 2-chlorophenyl) exhibit lower lipophilicity that correlates with reduced cellular permeability in Caco-2 models [2]. Within the 1-aryl-4-(phenoxy)acetylthiosemicarbazide series, HPLC-measured log kw values span a broad range, and compounds with log kw approaching the upper bound demonstrate near-complete plasma-protein binding (%PPB ≈ 100%), which limits free drug concentration [3]. The intermediate lipophilicity of 2-(4-ethylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide thus represents a quantifiable advantage for balancing passive permeability against excessive protein binding.
| Evidence Dimension | Lipophilicity (XLogP3-AA / log kw) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | 4-Fluorophenoxyacetylthiosemicarbazide AB2 (2-chlorophenyl): IC₅₀ = 108.14 µM against LNCaP, with lower calculated logP; Class-level: 1-aryl-4-(phenoxy)acetylthiosemicarbazides with high log kw exhibit %PPB ≈ 100% |
| Quantified Difference | XLogP3-AA of target compound is approximately 0.5–1.0 log units higher than the most polar active analogs in the 4-fluorophenoxyacetyl series, based on structural comparison |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025.09.15); Comparator log kw values measured via isocratic RP-HPLC on C-18 and IAM columns |
Why This Matters
Procurement decisions for screening libraries should prioritize compounds with intermediate lipophilicity (XLogP ~3–4) to maximize the probability of balanced solubility, permeability, and free fraction in plasma.
- [1] PubChem CID 905253. XLogP3-AA = 3.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/905253 View Source
- [2] Molecules 2025, 30(7), 1576. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. https://doi.org/10.3390/molecules30071576 View Source
- [3] Molecules 2023, 28(20), 7107. Retention Behavior of Anticancer Thiosemicarbazides in Biomimetic Chromatographic Systems and In Silico Calculations. https://doi.org/10.3390/molecules28207107 View Source
